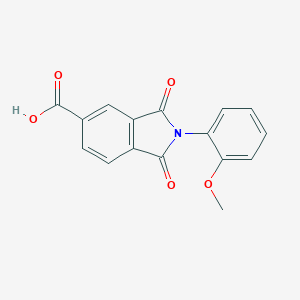

2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Vue d'ensemble

Description

2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H11NO5 and its molecular weight is 297.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon–carbon bond-forming reaction. This suggests that the compound may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , suggesting that they may have favorable pharmacokinetic properties.

Action Environment

The action of 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is likely influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.

Activité Biologique

2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known by its CAS number 166096-35-1, is a compound belonging to the class of isoindole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H11NO5

- Molecular Weight : 249.22 g/mol

- CAS Number : 166096-35-1

Biological Activity Overview

The biological activity of this compound has primarily been investigated in relation to its inhibitory effects on various enzymes and its potential as an anti-cancer agent.

Enzyme Inhibition

Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid exhibit significant inhibitory effects on heparanase, an enzyme implicated in tumor metastasis and angiogenesis. For instance, one study reported that certain derivatives displayed potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM and demonstrated selectivity over human beta-glucuronidase by more than 100-fold .

Anti-Cancer Activity

The compound has shown promise as an anti-cancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased activity .

Case Study 1: Heparanase Inhibition

A study published in 2004 explored a novel class of isoindole derivatives as heparanase inhibitors. The findings revealed that these compounds could significantly reduce tumor growth in models by inhibiting heparanase activity. The study highlighted the potential utility of these compounds in developing therapeutic strategies for cancer treatment .

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 200 | >100 |

| Compound B | 300 | >150 |

| Compound C | 400 | >120 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a recent investigation focusing on the cytotoxic effects of isoindole derivatives, several compounds were tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that modifications to the methoxy group significantly enhanced anti-proliferative effects.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound D | A549 | 1.61 |

| Compound E | MCF7 | 1.98 |

| Compound F | A549 | <0.5 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor progression and angiogenesis. The inhibition of heparanase disrupts the tumor microenvironment and limits metastatic spread. Additionally, the induction of apoptosis in cancer cells is facilitated through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNHPSITVYQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351069 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110768-14-4 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.